2,3-Difluoroaniline

Catalog No.
S704048
CAS No.
4519-40-8
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoroaniline

CAS Number

4519-40-8

Product Name

2,3-Difluoroaniline

IUPAC Name

2,3-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2

InChI Key

YCCQGFYAVUTQFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)N

Synonyms

2,3-Difluorobenzenamine; 2,3-Difluorophenylamine

Canonical SMILES

C1=CC(=C(C(=C1)F)F)N

The exact mass of the compound 2,3-Difluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluoroaniline is a highly electron-deficient, asymmetric halogenated aromatic amine utilized primarily as a specialized building block in pharmaceutical, agrochemical, and materials science synthesis. Characterized by a predicted pKa of 2.19 and a liquid density of 1.274 g/mL at 25 °C, this compound exhibits significantly reduced amine nucleophilicity compared to unfluorinated aniline. The adjacent ortho and meta fluorine atoms exert a strong inductive electron-withdrawing effect, stabilizing the aromatic core against unwanted oxidation while providing a specific steric and electronic environment for regioselective transformations. In industrial procurement, 2,3-difluoroaniline is prioritized for its ability to serve as a precise precursor for 6,7-difluoroquinolone scaffolds [1] and SK channel modulators [2], offering a distinct reactivity profile that cannot be replicated by symmetrical or mono-fluorinated analogs.

Substituting 2,3-difluoroaniline with structural isomers such as 2,4-difluoroaniline or 3,4-difluoroaniline fundamentally alters reaction pathways and downstream product efficacy. The specific 2,3-substitution pattern creates a distinct electronic asymmetry that dictates regioselectivity in critical ring-forming reactions, such as the Gould-Jacobs cyclization used in fluoroquinolone synthesis [1]. Furthermore, the ortho-fluorine atom introduces steric hindrance and strong localized electronegativity that depresses the amine's pKa to 2.19 , necessitating optimized basic conditions and specific ligand systems during Buchwald-Hartwig or Ullmann cross-couplings. Replacing this compound with a more basic isomer or a less sterically hindered analog will result in altered reaction kinetics, diminished regiocontrol, and the failure to achieve the specific dihedral angles required for target binding in medicinal chemistry applications.

Amine Nucleophilicity and pKa Depression

The dual inductive electron-withdrawing effects of the ortho and meta fluorine atoms significantly depress the basicity of 2,3-difluoroaniline compared to other aniline derivatives. The predicted pKa of 2,3-difluoroaniline is 2.19 ± 0.10, which is substantially lower than that of unsubstituted aniline (pKa ~4.6) and the meta/para-substituted 3,4-difluoroaniline (pKa ~3.0) . This pronounced reduction in nucleophilicity requires the use of stronger bases or highly active transition-metal catalyst systems during N-arylation or amidation reactions to achieve satisfactory conversions.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound Data2.19 ± 0.10
Comparator Or BaselineAniline (~4.6) and 3,4-difluoroaniline (~3.0)
Quantified Difference~2.4 log units lower than aniline; ~0.8 log units lower than 3,4-difluoroaniline
ConditionsAqueous prediction / standard baseline conditions

Buyers must adjust base and ligand selection in cross-coupling workflows, as the depressed nucleophilicity prevents the use of standard conditions optimized for more basic anilines.

Regioselectivity in C-H Borylation Workflows

In ligand- and substrate-controlled para C-H borylation reactions at room temperature, the 2,3-difluoro substitution pattern directly impacts the regiochemical outcome. While standard ortho-substituted anilines (e.g., 2-alkylanilines) smoothly undergo para borylation with approximately 88-90% selectivity, 2,3-difluoroaniline exhibits slightly decreased para selectivity under identical iridium-catalyzed conditions[1]. This deviation highlights the unique stereoelectronic environment generated by the adjacent fluorine atoms, which alters the directing effects and transition state energies compared to mono-ortho-substituted analogs.

Evidence Dimensionpara-C-H Borylation Selectivity
Target Compound DataDecreased para selectivity (<88%)
Comparator Or BaselineOrtho-alkyl substituted anilines (88-90% para selectivity)
Quantified DifferenceMeasurable reduction in para-directing exclusivity
ConditionsIridium-catalyzed C-H borylation at room temperature

Process chemists must account for this altered regioselectivity when designing multi-step syntheses, potentially requiring tailored ligands to achieve high isomeric purity.

Precursor Efficiency in Fluoroquinolone Scaffold Synthesis

2,3-Difluoroaniline is a highly efficient precursor for the synthesis of complex boron-containing fluoroquinolones. When subjected to a Gould-Jacobs cyclization followed by N-alkylation and ester transformation, 2,3-difluoroaniline yields a difluoroboryl 1-ethyl-6,7-difluoro-1,4-dihydroquinoline-3-carboxylate intermediate with exceptionally high regioselectivity at the C-7 position [1]. This specific transformation relies entirely on the asymmetric 2,3-difluoro substitution pattern, which directs the cyclization to form the 6,7-difluoroquinolone core—a structural motif critical for binding in various biological targets.

Evidence DimensionRegioselectivity in quinolone core formation
Target Compound DataHigh regioselectivity for the C-7 position
Comparator Or BaselineSymmetrical fluoroanilines (e.g., 2,6-difluoroaniline)
Quantified DifferenceEnables asymmetric 6,7-difluoro substitution impossible with symmetrical precursors
ConditionsGould-Jacobs cyclization and subsequent boron complexation

Procuring this exact isomer is mandatory for synthesizing 6,7-difluorinated quinolone APIs, as other isomers cannot yield the required asymmetric ring system.

Downstream Potency in SK Channel Modulators

The incorporation of the 2,3-difluoroaniline motif into N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine derivatives significantly enhances biological activity. In electrophysiological models of spinocerebellar ataxia type 2 (SCA2), derivatives utilizing 2,3-difluoroaniline demonstrated a 7- to 10-fold higher potency in potentiating K Ca2.2a channels compared to the unfluorinated parent template CyPPA [1]. The specific halogen decoration at the 2,3-positions optimizes the molecule's electronic distribution and steric fit within the binding pocket, while retaining critical K Ca2.2a/K Ca2.3 subtype selectivity.

Evidence DimensionK Ca2.2a channel potentiation potency
Target Compound Data7- to 10-fold higher potency
Comparator Or BaselineUnfluorinated parent template (CyPPA)
Quantified Difference700% to 1000% increase in binding/potentiation efficacy
ConditionsElectrophysiological model of spinocerebellar ataxia type 2 (SCA2)

This demonstrates the compound's value as a premium bioisosteric building block for dramatically improving the efficacy of neurological drug candidates.

Industrial Scalability and Purity via Ullmann Coupling

The commercial viability and high-purity availability of 2,3-difluoroaniline are supported by optimized industrial synthetic routes. In a demonstrated Cu-mediated Ullmann-type cross-coupling process, 74.25 g of 1-chloro-2,3-difluorobenzene was converted to 2,3-difluoroaniline in 90% yield and >99.5% purity [1]. This high-yielding conversion from the corresponding chlorofluorobenzene ensures that buyers can source 2,3-difluoroaniline with minimal isomeric contamination, a critical factor for reproducible downstream pharmaceutical manufacturing.

Evidence DimensionSynthesis yield and product purity
Target Compound Data90% yield, >99.5% purity
Comparator Or BaselineStandard aryl amination baselines (typically 60-80% with higher impurity profiles)
Quantified DifferenceNear-quantitative purity (>99.5%) at multi-gram scale
ConditionsCu-mediated Ullmann-type cross-coupling demonstration (74.25 g scale)

Procurement teams can rely on the high commercial purity of this compound to prevent trace isomer contamination in sensitive multi-step API syntheses.

Synthesis of 6,7-Difluoroquinolone APIs

2,3-Difluoroaniline is the mandatory starting material for generating 6,7-difluoroquinolone cores via the Gould-Jacobs cyclization [1]. Its unique asymmetric substitution pattern provides the necessary regiocontrol to ensure the correct placement of fluorine atoms, which is critical for the pharmacokinetic properties of downstream antibacterial and anticancer agents.

Development of Neurological Ion Channel Modulators

In medicinal chemistry programs targeting spinocerebellar ataxia and other neurological disorders, this compound serves as a highly effective building block for SK channel positive allosteric modulators. The 2,3-difluoro motif increases target potency by up to 10-fold compared to unfluorinated baselines [2], making it a priority selection for lead optimization.

Advanced Cross-Coupling and Borylation Methodologies

Due to its depressed pKa (2.19) and unique steric environment, 2,3-difluoroaniline is utilized as a challenging substrate in the development and benchmarking of new catalytic systems, such as iridium-catalyzed C-H borylation [3] and base-mediated amidation protocols . It is ideal for testing the limits of ligand-controlled regioselectivity.

Agrochemical Active Ingredient Synthesis

2,3-Difluoroaniline is utilized in the synthesis of advanced crop protection agents, where the dual fluorine substitution enhances lipophilicity and metabolic stability. Its high-purity commercial availability via Ullmann coupling [4] ensures that agrochemical manufacturers can scale up production without the risk of isomeric impurities compromising field efficacy or regulatory compliance.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.04%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (86.96%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (13.04%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4519-40-8

Wikipedia

2,3-Difluoroaniline

Dates

Last modified: 08-15-2023

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